molecular formula C12H18N2O B2795333 5-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine CAS No. 2198914-07-5

5-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine

Cat. No.: B2795333
CAS No.: 2198914-07-5
M. Wt: 206.289
InChI Key: POYWYLJLDCPXNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine is a versatile chemical compound with a unique structure that offers a myriad of possibilities in scientific research. This compound is particularly valuable for studying various biological processes and developing innovative solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, cycloaddition, annulation, and amination.

    Attachment of the Pyridine Ring: The pyridine ring is then attached to the piperidine ring through a series of reactions, such as alkylation and reduction.

    Final Assembly:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using cost-effective and efficient processes. These methods may include multicomponent reactions and the use of readily available starting materials .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.

    Substitution: Reagents such as alkyl halides and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyridine or piperidine rings .

Scientific Research Applications

5-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of biological processes and interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(1-piperidine)pyridine: A similar compound with a piperidine and pyridine ring structure.

    4-(4-Methylpiperidin-1-yl)aniline: Another related compound with a piperidine ring.

Uniqueness

5-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine is unique due to its specific substitution pattern and the presence of both a piperidine and pyridine ring. This unique structure provides distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

5-methyl-2-(1-methylpiperidin-4-yl)oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-10-3-4-12(13-9-10)15-11-5-7-14(2)8-6-11/h3-4,9,11H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYWYLJLDCPXNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.